molecular formula C9H4ClN3 B11908312 8-Chloroquinoxaline-6-carbonitrile

8-Chloroquinoxaline-6-carbonitrile

Cat. No.: B11908312
M. Wt: 189.60 g/mol
InChI Key: KOCOWCTXIBSEFA-UHFFFAOYSA-N
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Description

8-Chloroquinoxaline-6-carbonitrile is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C9H4ClN3, and it has a molecular weight of 189.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-6-carbonitrile typically involves the functionalization of quinoxalines. One common method includes the treatment of 2,3-dichloroquinoxaline with TMP (2,2,6,6-tetramethylpiperidyl) bases, followed by regioselective lithiation and quenching with various electrophiles such as iodine, allylic bromide, and acid chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-quality reagents and controlled reaction conditions ensures the production of the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoxaline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of 8-Chloroquinoxaline-6-carbonitrile: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chloro and cyano groups on the quinoxaline ring enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .

Properties

Molecular Formula

C9H4ClN3

Molecular Weight

189.60 g/mol

IUPAC Name

8-chloroquinoxaline-6-carbonitrile

InChI

InChI=1S/C9H4ClN3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h1-4H

InChI Key

KOCOWCTXIBSEFA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=CC(=CC2=N1)C#N)Cl

Origin of Product

United States

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